Menoctone

准备方法

甲诺酮的合成涉及在碱性条件下,使 2-羟基-1,4-萘醌与 8-环己基辛基溴反应。反应通常使用碳酸钾等碱,在二甲基甲酰胺等溶剂中进行。 产物随后通过重结晶进行纯化 。 工业生产方法已经过优化,以提高产量并降低成本,包括开发了一种收敛合成方法,该方法需要更少的步骤并使用更便宜的试剂 .

化学反应分析

甲诺酮会发生多种类型的化学反应,包括:

氧化: 甲诺酮可以被氧化形成各种醌衍生物。

还原: 甲诺酮的还原会导致形成氢醌衍生物。

取代: 甲诺酮可以发生亲核取代反应,特别是在醌部分。

在这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 这些反应形成的主要产物包括不同的醌和氢醌衍生物 .

科学研究应用

作用机制

甲诺酮通过靶向疟原虫的线粒体呼吸链来发挥其抗疟疾作用。 它专门抑制泛醌(辅酶 Q)位点的电子传递,破坏寄生虫的能量代谢 。 这种机制类似于另一种抗疟疾药物阿托伐醌 .

相似化合物的比较

甲诺酮在结构上与其他羟基萘醌相似,例如拉比诺酮和阿托伐醌。 尽管所有这些化合物共享共同的作用机制,但甲诺酮在其特异性的烷基侧链方面独一无二,这影响了它的药代动力学特性和疗效 。 类似的化合物包括:

拉比诺酮: 另一种具有抗疟疾活性的羟基萘醌。

阿托伐醌: 一种广泛使用的抗疟疾药物,也靶向线粒体呼吸作用。

生物活性

Menoctone, a compound previously abandoned in the search for effective antimalarial treatments, has garnered renewed interest due to its potent activity against malaria parasites, particularly during their liver and blood stages. This article delves into the biological activity of this compound, focusing on its efficacy, mechanisms of resistance, and the implications for malaria treatment.

This compound functions as an antimalarial agent primarily by inhibiting the mitochondrial electron transport chain in malaria parasites. Specifically, it targets cytochrome b, leading to disruption in mitochondrial function and subsequent parasite death. Studies have shown that this compound exhibits a strong inhibitory effect on Plasmodium berghei and Plasmodium falciparum, with IC50 values indicating high potency:

| Parasite | IC50 (nM) | Stage Targeted |

|---|---|---|

| Plasmodium berghei | 0.41 | Liver stage |

| Plasmodium falciparum | 113 | Asexual blood stage |

These findings highlight this compound's potential as a dual-action antimalarial agent, effective against both the liver and blood stages of the parasite lifecycle .

Efficacy Studies

Research has demonstrated the efficacy of this compound in various experimental models. In vivo studies using murine models of malaria indicated that while this compound was effective against P. berghei, its performance against P. falciparum was less favorable compared to other antimalarials like atovaquone. For instance, Peters et al. reported that the effective doses (ED50 and ED90) for P. berghei were 0.7 mg/kg and 1.5 mg/kg respectively . However, when tested in higher doses (up to 300 mg/kg), the cure rate remained low, with only a small percentage of treated mice remaining parasite-free after 28 days .

Resistance Mechanisms

Despite its initial promise, the development of resistance to this compound poses a significant challenge. The M133I mutation in cytochrome b has been identified as a key factor conferring resistance in both P. berghei and P. falciparum. This mutation not only affects this compound but also shows cross-resistance with atovaquone, complicating treatment strategies .

The rapid selection for resistant strains was evidenced in experiments where wild-type parasites were exposed to this compound; resistant mutants emerged quickly, indicating an urgent need for combination therapies or new compounds to circumvent resistance development .

Case Studies and Clinical Implications

While this compound showed promise in preclinical studies, its transition to clinical application has been hindered by resistance issues and lower efficacy against certain strains of malaria. The following case studies illustrate these challenges:

- Study 1 : In a controlled study involving mice infected with P. berghei, treatment with this compound at varying doses (3 mg/kg to 300 mg/kg) demonstrated significant reductions in parasitemia; however, resistance mutations were readily selected within a few passages .

- Study 2 : Another investigation focused on the transmission dynamics of this compound-resistant strains through mosquito vectors revealed that resistant parasites could be transmitted effectively between hosts, raising concerns about the potential spread of resistance in natural populations .

属性

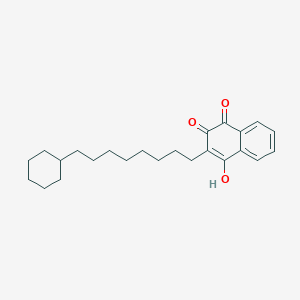

IUPAC Name |

3-(8-cyclohexyloctyl)-4-hydroxynaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O3/c25-22-19-15-10-11-16-20(19)23(26)24(27)21(22)17-9-4-2-1-3-6-12-18-13-7-5-8-14-18/h10-11,15-16,18,25H,1-9,12-14,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMFNXJCDGGBEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCCCCCCC2=C(C3=CC=CC=C3C(=O)C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60932651 | |

| Record name | 2-(8-Cyclohexyloctyl)-3-hydroxynaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14561-42-3 | |

| Record name | Menoctone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014561423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MENOCTONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(8-Cyclohexyloctyl)-3-hydroxynaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MENOCTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP1A5BD6K9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。